molecular formula C8H7Cl2NO B7946279 (NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine

(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine

Cat. No.: B7946279
M. Wt: 204.05 g/mol
InChI Key: SIHFUCIFLOLJFU-WZUFQYTHSA-N
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Description

(NZ)-N-[1-(2,4-Dichlorophenyl)ethylidene]hydroxylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As an oxime derivative, it belongs to a class of compounds that have been investigated for their diverse biological activities. Structurally related molecules have been explored as potential scaffolds for developing therapeutic agents, with research indicating applications in areas such as neurology and oncology . For instance, substituted pyridinaldoxime and hydroxamic acid derivatives have shown promise in pre-clinical research for treating conditions like Alzheimer's disease, nerve agent intoxication, and respiratory failure, although the specific applications for this compound require further investigation . The presence of the oxime functional group (-C=N-OH) is often a key pharmacophore, contributing to molecular interactions with biological targets. The 2,4-dichlorophenyl substituent may influence the compound's lipophilicity and electronic properties, which can be critical for its bioavailability and binding affinity. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFUCIFLOLJFU-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71516-67-1
Record name NSC405621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Friedel-Crafts Acylation

The most widely reported method involves electrophilic substitution using m-dichlorobenzene and acetic anhydride catalyzed by anhydrous AlCl₃ .

Typical Procedure:

  • Reactants :

    • m-Dichlorobenzene (1.0 mol)

    • Acetic anhydride (1.2 mol)

    • AlCl₃ (1.3–1.7 mol)

  • Conditions :

    • Solvent: Toluene or non-polar solvent.

    • Temperature: 45–55°C during acetic anhydride addition, followed by reflux at 90–95°C for 3–5 hrs.

    • Workup: Hydrolysis with 10% HCl, filtration, and recrystallization (n-hexane).

  • Yield : 85–90%.

Key Data:

ParameterValueSource
Reaction Temperature90–95°C
Catalyst Loading1.3–1.7 mol AlCl₃
Purity>99% (HPLC)

Oxime Formation: Reaction with Hydroxylamine

Standard Hydroxylamine Hydrochloride Method

The ketone is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux.

Procedure:

  • Reactants :

    • 2,4-Dichloroacetophenone (1.0 mol)

    • NH₂OH·HCl (1.6 mol)

    • NaOAc (2.0 mol)

  • Conditions :

    • Solvent: Methanol/water (3:1 v/v).

    • Temperature: Reflux (65–70°C) for 1–3 hrs.

    • Workup: Cooling, filtration, and recrystallization (ethanol).

  • Yield : 90–95%.

Stereochemical Considerations:

  • Oximes form as E/Z isomers , with the NZ configuration favored under basic conditions due to steric and electronic effects.

  • Diastereoselectivity can be enhanced using bulky hydroxylamine derivatives (e.g., O-t-Bu hydroxylamine).

Hydroxylamine-O-Sulfonic Acid Route

Used for N–N bond formation in heterocycles, this method may adapt to oxime synthesis:

  • Reactants : Hydroxylamine-O-sulfonic acid, ketone.

  • Conditions : Biphasic (aqueous/organic), room temperature.

  • Yield : ~80% (reported for analogous compounds).

One-Pot Synthesis

Combining Friedel-Crafts acylation and oxime formation in a single reactor:

  • Advantages : Reduced isolation steps, higher throughput.

  • Challenges : Contamination risk from AlCl₃ residues.

FactorOptimal RangeImpact on Yield/Purity
Hydroxylamine Ratio1.5–2.0 eqPrevents ketone residual
Reaction pH5.5–6.5 (buffered)Minimizes side reactions
Solvent PolarityMethanol > EthanolEnhances oxime solubility

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits : Improved heat transfer, reduced reaction time (≤2 hrs).

  • Example :

    • Feed rate: 10 L/hr of m-dichlorobenzene.

    • Output: 8.5 kg/hr of 2,4-dichloroacetophenone.

Purification Techniques

  • Distillation : For ketone isolation (120–140°C under vacuum).

  • Crystallization : Ethanol/water mixture for oxime purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Standard Oxime90–9598LowHigh
O-Sulfonic Acid80–8595ModerateModerate
One-Pot8597LowHigh

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted hydroxylamines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Reactivity Differences :

  • Electrophilicity : The electron-withdrawing Cl groups in the 2,4-dichlorophenyl derivative increase the electrophilicity of the C=N bond, enhancing reactivity toward nucleophiles (e.g., thiols or amines) compared to methoxy-substituted analogs .
  • Stability : Halogenated derivatives exhibit greater thermal stability (decomposition >200°C) than methoxy analogs (decomposition ~150°C) due to stronger C-Cl bonds .

Physicochemical Properties

Solubility and Lipophilicity

  • 2,4-Dichlorophenyl analog : Poor water solubility (<0.1 mg/mL); logP ≈ 3.2 (highly lipophilic) .
  • 4-Methoxyphenyl analog : Moderate water solubility (1.5 mg/mL); logP ≈ 1.8 .
  • Trihydroxybenzohydrazide analog : High water solubility (>10 mg/mL) due to polar -OH groups .

Spectroscopic Data

  • IR Spectroscopy : All analogs show a strong C=N stretch near 1600–1650 cm⁻¹. Halogenated derivatives exhibit additional C-Cl stretches at 550–600 cm⁻¹ .
  • NMR : The 2,4-dichlorophenyl derivative displays distinct aromatic proton signals at δ 7.4–7.6 ppm (doublets for Cl-substituted phenyl), whereas methoxy analogs show a singlet at δ 3.8 ppm for -OCH₃ .

Biological Activity

(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound has a distinctive structure characterized by a hydroxylamine functional group attached to an ethylidene moiety linked to a dichlorophenyl group. The synthesis typically involves the reaction of hydroxylamine with appropriate aldehyde or ketone derivatives, which allows for the introduction of various substituents that can modulate its biological properties.

Anticancer Activity

Recent studies have indicated that hydroxylamine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study highlighted that hydroxylamine-based inhibitors showed potent activity against epidermal growth factor receptor (EGFR) mutant cell lines, with IC50 values in the nanomolar range. Specifically, one derivative demonstrated an IC50 of 7.2 nM against the NCI-H3255 non-small cell lung cancer (NSCLC) cell line harboring the EGFR L858R mutation .

Antimicrobial Activity

Hydroxylamines have also been recognized for their antimicrobial properties. A study reported that newly synthesized N-hydroxylamines exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, revealing that certain derivatives had superior activity compared to traditional antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)
11Staphylococcus aureus5
15Escherichia coli10
18Bacillus anthracis3

The mechanism by which this compound exerts its biological effects is primarily through radical scavenging and inhibition of key enzymes involved in cellular proliferation. Hydroxylamines are known to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria . This inhibition leads to reduced bacterial growth and viability.

Study on Anticancer Effects

In a pivotal study evaluating the anticancer effects of hydroxylamine derivatives, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated dose-dependent inhibition of cell proliferation, with notable selectivity for tumor cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Evaluation of Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of hydroxylamines against resistant bacterial strains. The study demonstrated that compounds like this compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards mammalian cells. This dual action underscores their potential as lead compounds for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for (NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine, and how can reaction yields be improved?

Methodological Answer:

  • The compound can be synthesized via condensation reactions between hydroxylamine derivatives and substituted aromatic ketones. For example, reacting 1-(2,4-dichlorophenyl)ethylidene precursors with hydroxylamine hydrochloride under controlled pH (6–8) and temperature (50–70°C) in ethanol/water mixtures enhances yield .
  • Purification via recrystallization (using ethanol or acetonitrile) and monitoring by TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) improves purity. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the hydroxylamine moiety (δ 8.1–8.5 ppm for imine protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the ethylidene group .
  • Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 259.03 for C₈H₇Cl₂N₂O) and fragmentation patterns .

Q. What analytical techniques are suitable for assessing purity and stability under laboratory conditions?

Methodological Answer:

  • HPLC/LC-MS: Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) detect impurities at 254 nm. Stability studies (e.g., 25°C vs. -20°C storage) show degradation products after 6 months at room temperature, necessitating cold storage .
  • Thermogravimetric Analysis (TGA): Decomposition onset temperatures (e.g., >150°C) indicate thermal stability .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • The electron-withdrawing Cl substituents activate the ethylidene group for nucleophilic attacks. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilicity indices (ω ≈ 5.2 eV), correlating with experimental reactivity in hydrazine or Grignard reagent additions .
  • Kinetic studies (UV-Vis monitoring at 300 nm) show second-order rate constants (k ≈ 0.15 M⁻¹s⁻¹) in ethanol .

Q. What strategies resolve contradictions in spectral data interpretation for structural analogs?

Methodological Answer:

  • Isotopic Labeling: Synthesizing ¹⁵N-labeled hydroxylamine derivatives clarifies ambiguous NOE correlations in NMR .
  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves stereochemical conflicts, e.g., confirming Z-configuration in the ethylidene group .

Q. How can computational models predict the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • QSAR Models: Use EPI Suite™ to estimate biodegradation (BIOWIN3 score <2.1 indicates persistence) and bioaccumulation potential (log Kow ~3.2).
  • Microcosm Studies: Simulate hydrolysis (pH 5–9) and photolysis (UVB light) to identify degradation products (e.g., 2,4-dichlorophenylacetic acid) .

Q. What mechanistic insights explain its inhibitory effects on bacterial quorum sensing?

Methodological Answer:

  • LuxR Reporter Assays: Dose-dependent inhibition (IC₅₀ ~25 µM) in Pseudomonas aeruginosa correlates with reduced pyocyanin production.
  • Molecular Docking: AutoDock Vina simulations show hydrogen bonding between the hydroxylamine group and LuxR binding pockets (ΔG ≈ -8.2 kcal/mol) .

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